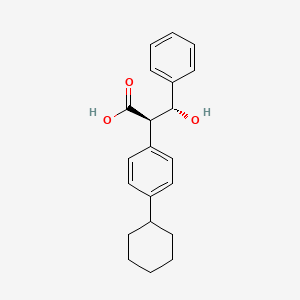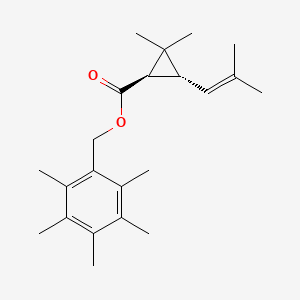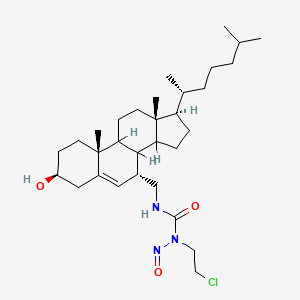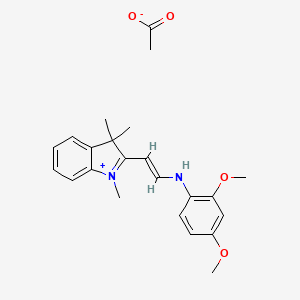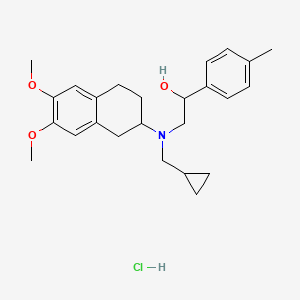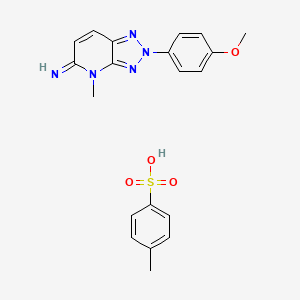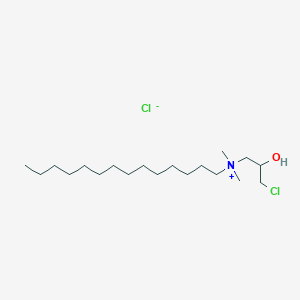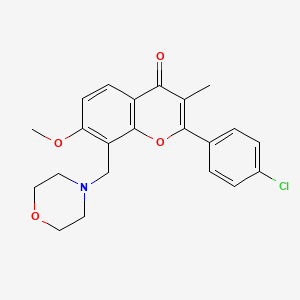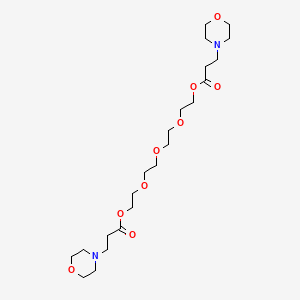
trans-p-Mentha-1(7),8-dien-2-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-p-Mentha-1(7),8-dien-2-yl acetate: is an organic compound with the molecular formula C12H18O2. It is a colorless to pale yellow liquid with a spearmint-like odor. This compound is also known by other names such as perilla acetate and perillyl acetate .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-p-Mentha-1(7),8-dien-2-yl acetate typically involves the acetylation of trans-p-Mentha-1(7),8-dien-2-ol. This reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the same acetylation process, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
化学反応の分析
Types of Reactions:
Oxidation: trans-p-Mentha-1(7),8-dien-2-yl acetate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol, trans-p-Mentha-1(7),8-dien-2-ol.
Substitution: It can participate in nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are typically employed.
Major Products:
Oxidation: Oxidized derivatives such as ketones and carboxylic acids.
Reduction: trans-p-Mentha-1(7),8-dien-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: trans-p-Mentha-1(7),8-dien-2-yl acetate is used as a flavoring agent in the food industry due to its pleasant odor. It is also employed in the synthesis of other organic compounds .
Biology and Medicine: In biological research, this compound is studied for its potential antimicrobial and anti-inflammatory properties. It has shown promise in inhibiting the growth of certain bacteria and reducing inflammation in experimental models .
Industry: Apart from its use as a flavoring agent, this compound is used in the fragrance industry to impart a minty aroma to various products such as perfumes, soaps, and detergents .
作用機序
The mechanism of action of trans-p-Mentha-1(7),8-dien-2-yl acetate involves its interaction with specific molecular targets such as enzymes and receptors. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis and death. Its anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes .
類似化合物との比較
- cis-p-Mentha-1(7),8-dien-2-yl acetate
- trans-Carveyl acetate
- L-Carvyl acetate
Comparison: While trans-p-Mentha-1(7),8-dien-2-yl acetate shares structural similarities with these compounds, it is unique in its specific odor profile and its distinct biological activities. For example, trans-Carveyl acetate has a different odor and is used more commonly in the flavoring of food products .
特性
CAS番号 |
20777-52-0 |
|---|---|
分子式 |
C12H18O2 |
分子量 |
194.27 g/mol |
IUPAC名 |
[(1S,5R)-2-methylidene-5-prop-1-en-2-ylcyclohexyl] acetate |
InChI |
InChI=1S/C12H18O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h11-12H,1,3,5-7H2,2,4H3/t11-,12+/m1/s1 |
InChIキー |
CCLNPVCMIJDJLR-NEPJUHHUSA-N |
異性体SMILES |
CC(=C)[C@@H]1CCC(=C)[C@H](C1)OC(=O)C |
正規SMILES |
CC(=C)C1CCC(=C)C(C1)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



